4-Methyl-4-azaspiro[2.5]octan-7-amine dihydrochloride
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Overview
Description
4-Methyl-4-azaspiro[25]octan-7-amine dihydrochloride is a chemical compound with the molecular formula C8H16N2·2HCl It is a spirocyclic amine, which means it contains a unique spiro structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-azaspiro[2.5]octan-7-amine dihydrochloride typically involves the following steps:
Formation of the Spirocyclic Structure: The initial step involves the formation of the spirocyclic structure. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization.
Introduction of the Amine Group: The next step involves the introduction of the amine group at the 7th position of the spirocyclic structure. This can be done through a substitution reaction where a suitable amine donor reacts with the spirocyclic intermediate.
Methylation: The methyl group is introduced at the 4th position through a methylation reaction using a suitable methylating agent.
Formation of the Dihydrochloride Salt: Finally, the compound is converted into its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-azaspiro[2.5]octan-7-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the amine hydrogen.
Scientific Research Applications
4-Methyl-4-azaspiro[2.5]octan-7-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-4-azaspiro[2.5]octan-7-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-4-azaspiro[2.5]octan-7-amine
- 4-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride
Uniqueness
4-Methyl-4-azaspiro[2.5]octan-7-amine dihydrochloride is unique due to its specific spirocyclic structure and the presence of both methyl and amine groups. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C8H18Cl2N2 |
---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
4-methyl-4-azaspiro[2.5]octan-7-amine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-5-2-7(9)6-8(10)3-4-8;;/h7H,2-6,9H2,1H3;2*1H |
InChI Key |
UCRIMYZJWCQRFU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC12CC2)N.Cl.Cl |
Origin of Product |
United States |
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